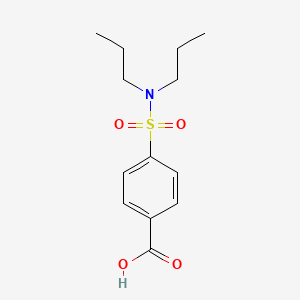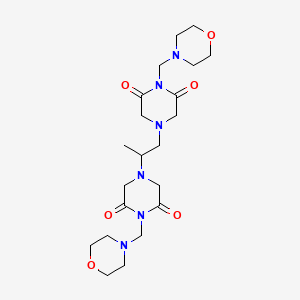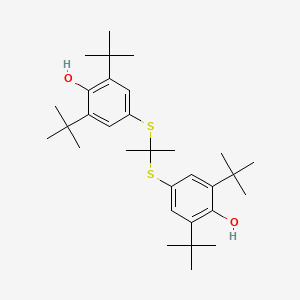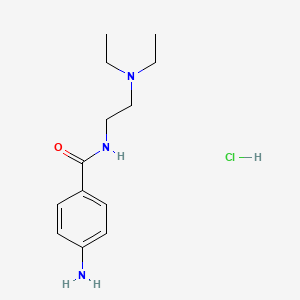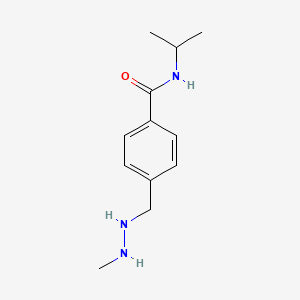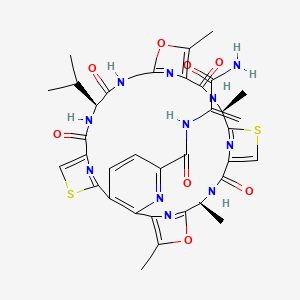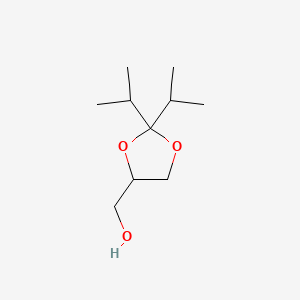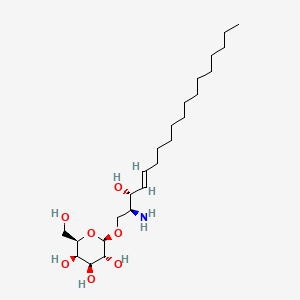
Psychosine
概要
説明
Psychosine is a highly cytotoxic lipid that accumulates in the nervous system in the absence of galactosylceramidase . It is a galactoside of sphingosine . It is a glycosylsphingoid consisting of sphingosine having a beta-D-galactosyl residue attached at the 1-position .
Molecular Structure Analysis
Psychosine forms hydrophilic clusters and binds the C-terminus of α-synuclein through its amino group and sugar moiety .Chemical Reactions Analysis
Psychosine accumulation preferentially affects oligodendrocytes, leading to progressive demyelination and infiltration of activated monocytes/macrophages into the CNS . Psychosine concentration in white (WM) and gray (GM) cortical matter, substantia nigra, and caudate was examined in patients diagnosed with Parkinson’s, Alzheimer’s, Krabbe, or healthy controls .Physical And Chemical Properties Analysis
Psychosine has a molecular formula of C24H47NO7 and a molecular weight of 461.63 g/mol .科学的研究の応用
Gene Therapy for Krabbe Disease
- Scientific Field : Biomedical Research, Genetics, Neuroscience .
- Application Summary : Psychosine is used in the study of Krabbe Disease (KD), a neurological disorder that leads to the toxic accumulation of psychosine in the central nervous system (CNS). The disease is inherited via biallelic, loss-of-function mutations in the galactosylceramidase (GALC) gene .
- Methods of Application : An adeno-associated virus serotype 1 vector expressing murine GALC under control of a chicken β-actin promoter (AAV1-GALC) was administered to newborn mice by unilateral intracerebroventricular injection .
- Results : AAV1-GALC treatment significantly improved body weight gain and survival of the twitcher mice. The median lifespan was extended from 43 days to 78 days. Elevated levels of psychosine were completely normalized in the forebrain region of the treated mice .
Newborn Screening for Krabbe Disease
- Scientific Field : Medical Genetics, Neonatology .
- Application Summary : Psychosine (PSY) has been proposed as a disease marker useful to reduce the false positive rate for newborn screening (NBS) and for disease monitoring of Krabbe Disease .
- Methods of Application : PSY was extracted from dried blood spots or erythrocytes with methanol containing d5-PSY as internal standard, and measured by liquid chromatography–tandem mass spectroscopy .
- Results : Analysis of PSY in samples from controls, GALC pseudodeficiency carriers, GALC pathogenic variant carriers, patients with infantile KD, and patients with late-onset KD allowed for the development of an effective laboratory screening and diagnostic algorithm .
Nanoparticle Interaction with Psychosine
- Scientific Field : Nanotechnology, Neurobiology .
- Application Summary : Psychosine is used in the study of how nanoparticles can prevent the cytotoxicity caused by psychosine in cultured human astrocytes in vitro .
- Methods of Application : The study involved observing how the nanoparticle size and polydispersity index (PDI) augmented while the electrostatic charges of the surface decreased, suggesting a direct interaction between psychosine and the nanoparticles .
- Results : The study showed that nanoparticles prevented the cytotoxicity caused by psychosine in cultured human astrocytes in vitro .
Regulating Psychosine-Induced Neuroinflammation and Demyelination
- Scientific Field : Neurotherapeutics, Nanotechnology .
- Application Summary : Psychosine is used in the study of how hybrid nanoparticles can regulate psychosine-induced neuroinflammation and demyelination in vitro and ex vivo .
- Methods of Application : The study involved observing how the nanoparticle size and polydispersity index (PDI) augmented while the electrostatic charges of the surface decreased, suggesting a direct interaction between psychosine and the nanoparticles .
- Results : The study showed that lecithin/chitosan nanoparticles prevented the demyelination and axonal damage caused by psychosine, as well as a moderate prevention of the astrocytic death .
Psychosine Enhances the Shedding of Membrane Microvesicles
- Scientific Field : Neurobiology .
- Application Summary : Psychosine is used in the study of how it enhances the shedding of membrane microvesicles, which has implications in demyelination in Krabbe’s disease .
- Methods of Application : The study involved using a combination of cutting-edge imaging techniques in non-myelinating (red blood cell), and myelinating (oligodendrocyte) cell models .
- Results : The study showed that psychosine is sufficient to disrupt sphingomyelin-enriched domains, increases the rigidity of localized areas in the plasma membrane, and promotes the shedding of membranous microvesicles .
Psychosine in Screening, Diagnosis, and Monitoring of Krabbe Disease
- Scientific Field : Medical Genetics .
- Application Summary : Psychosine has been proposed as a disease marker useful to reduce the false positive rate for newborn screening (NBS) and for disease monitoring of Krabbe Disease .
- Methods of Application : PSY was extracted from dried blood spots or erythrocytes with methanol containing d5-PSY as internal standard, and measured by liquid chromatography–tandem mass spectroscopy .
- Results : Analysis of PSY in samples from controls, GALC pseudodeficiency carriers, GALC pathogenic variant carriers, patients with infantile KD, and patients with late-onset KD allowed for the development of an effective laboratory screening and diagnostic algorithm .
Regulating Psychosine-Induced Neuroinflammation and Demyelination with Hybrid Nanoparticles
- Scientific Field : Neurotherapeutics, Nanotechnology .
- Application Summary : Psychosine is used in the study of how hybrid nanoparticles can regulate psychosine-induced neuroinflammation and demyelination in vitro and ex vivo .
- Methods of Application : The study involved observing how the nanoparticle size and polydispersity index (PDI) augmented while the electrostatic charges of the surface decreased, suggesting a direct interaction between psychosine and the nanoparticles .
- Results : The study showed that lecithin/chitosan nanoparticles prevent damage associated with psychosine by sequestering the neurotoxic sphingolipid via physicochemical hydrophobic interactions .
Psychosine Enhances the Shedding of Membrane Microvesicles
- Scientific Field : Neurobiology .
- Application Summary : Psychosine is used in the study of how it enhances the shedding of membrane microvesicles, which has implications in demyelination in Krabbe’s disease .
- Methods of Application : The study involved using a combination of cutting-edge imaging techniques in non-myelinating (red blood cell), and myelinating (oligodendrocyte) cell models .
- Results : The study showed that psychosine is sufficient to disrupt sphingomyelin-enriched domains, increases the rigidity of localized areas in the plasma membrane, and promotes the shedding of membranous microvesicles .
Psychosine in Screening, Diagnosis, and Monitoring of Krabbe Disease
- Scientific Field : Medical Genetics .
- Application Summary : Psychosine has been proposed as a disease marker useful to reduce the false positive rate for newborn screening (NBS) and for disease monitoring of Krabbe Disease .
- Methods of Application : PSY was extracted from dried blood spots or erythrocytes with methanol containing d5-PSY as internal standard, and measured by liquid chromatography–tandem mass spectroscopy .
- Results : Analysis of PSY in samples from controls, GALC pseudodeficiency carriers, GALC pathogenic variant carriers, patients with infantile KD, and patients with late-onset KD allowed for the development of an effective laboratory screening and diagnostic algorithm .
Safety And Hazards
将来の方向性
Future directions include identifying psychosis-specific risk and resilience factors in children, adolescents, and non-help-seeking community samples, improving study designs to test hypothesized mechanisms of change, and intervening with strategies that better engage youth, their environmental contexts, and neurodevelopmental targets to improve functional outcomes .
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJTWTPUPVQKNA-PIIMIWFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Galactosylsphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Psychosine | |
CAS RN |
2238-90-6 | |
| Record name | Psychosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2238-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psychosine from bovine brain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Psychosine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG5A25U68L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Galactosylsphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



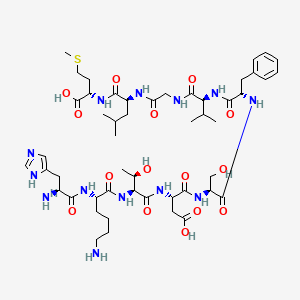
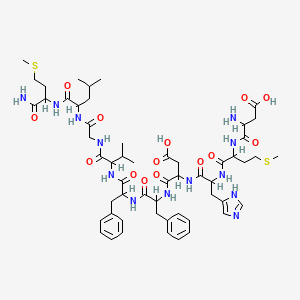
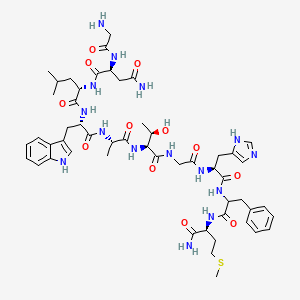
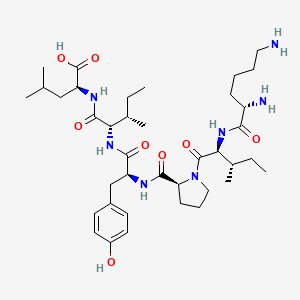
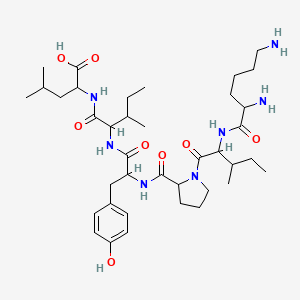
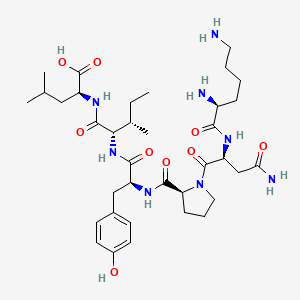
![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)
